The Multifaceted Role of VGF-Derived Peptide TLQP-21: A Technical Guide
The Multifaceted Role of VGF-Derived Peptide TLQP-21: A Technical Guide
An In-depth Examination of its Functions, Signaling Pathways, and Experimental Methodologies for Researchers and Drug Development Professionals.
Introduction
The neurosecretory protein VGF (non-acronymic) is a precursor for a variety of bioactive peptides with diverse physiological roles.[1][2] Among these, the 21-amino acid peptide TLQP-21 has emerged as a significant modulator of numerous biological processes, including metabolic regulation, pain, inflammation, and neuroprotection.[3][4][5] This technical guide provides a comprehensive overview of the functions of TLQP-21, its underlying signaling mechanisms, and detailed experimental protocols for its study, aimed at researchers, scientists, and professionals in drug development.
Core Functions of TLQP-21
TLQP-21 exhibits a remarkable pleiotropy, influencing a wide array of physiological systems. Its primary functions are summarized below:
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Metabolic Regulation: TLQP-21 plays a crucial role in energy homeostasis. Central administration of TLQP-21 has been shown to increase energy expenditure and prevent diet-induced obesity in rodent models.[6][7] It enhances β-adrenergic-induced lipolysis in adipocytes, contributing to the reduction of fat mass.[8][9] This peptide also influences glucose metabolism, with some studies suggesting a role in modulating insulin secretion.[10]
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Pain Modulation: The peptide has a dual role in nociception that is dependent on the site of action. When administered centrally (intracerebroventricularly), TLQP-21 can produce an analgesic effect in models of inflammatory pain.[11][12] Conversely, peripheral or intrathecal administration can lead to hyperalgesia, suggesting its involvement in pro-nociceptive pathways in the peripheral nervous system and spinal cord.[10][13]
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Immune and Microglial Modulation: TLQP-21 is a significant modulator of microglial function.[1] It can trigger microglial chemotaxis, phagocytosis, and the release of cytokines.[1][14] This activity is primarily mediated through its interaction with the complement C3a receptor 1 (C3aR1), highlighting a key link between the nervous and immune systems.[5] In the context of Alzheimer's disease models, TLQP-21 has been shown to reduce amyloid-β plaques by activating microglia.[15]
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Neuroprotection and Synaptic Plasticity: VGF and its derived peptides, including TLQP-21, are implicated in neurogenesis, synaptogenesis, and cognitive processes.[1][16] TLQP-21 has been demonstrated to protect cerebellar granule cells from apoptosis induced by serum and potassium deprivation.[17]
Signaling Pathways of TLQP-21
The biological effects of TLQP-21 are primarily mediated through the activation of the G-protein-coupled receptor (GPCR), Complement C3a Receptor 1 (C3aR1).[3][18] However, in microglia, a C1qBP-dependent pathway has also been identified.[14]
C3aR1-Mediated Signaling
Upon binding to C3aR1, TLQP-21 initiates a canonical GPCR signaling cascade.[4][19] This pathway involves the activation of Phospholipase C-β (PLC-β), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).[4][19][20] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[19][21] The elevated intracellular Ca2+ and DAG together activate Protein Kinase C (PKC) and stimulate the phosphorylation of extracellular signal-regulated kinases (ERK1/2).[4][19] This signaling cascade is central to many of TLQP-21's functions, including lipolysis potentiation and microglial activation.[5][8]
C1qBP-Dependent Pathway in Microglia
In microglia, TLQP-21 can also signal through the C1q binding protein (C1qBP), which results in the downregulation of purinergic signaling through metabotropic P2Y receptors.[14] This pathway appears to be distinct from the C3aR1-mediated effects and adds another layer of complexity to TLQP-21's immunomodulatory functions.[14]
Quantitative Data on TLQP-21 Activity
The following tables summarize key quantitative data from various studies on TLQP-21.
Table 1: Receptor Binding and Activation
| Parameter | Species | Cell Type | Value | Reference |
| EC50 (β-arrestin recruitment) | Mouse TLQP-21 | HTLA cells (human C3aR1) | 10.3 µM | [3] |
| EC50 (β-arrestin recruitment) | Human TLQP-21 | HTLA cells (human C3aR1) | 68.8 µM | [3] |
| EC50 (ERK1/2 phosphorylation) | Mouse TLQP-21 | CHO-C3aR cells | 83.6 nM | [4] |
| EC50 (ERK1/2 phosphorylation) | Human TLQP-21 | CHO-C3aR cells | 587 nM | [4] |
| Kd (Binding affinity) | Rat TLQP-21 | CHO cells | 0.55 ± 0.05 nM | [22] |
| Bmax (Binding capacity) | Rat TLQP-21 | CHO cells | 81.7 ± 3.9 fmol/mg protein | [22] |
Table 2: In Vivo and In Vitro Dosages and Effects
| Experimental Model | Administration Route | Dose | Observed Effect | Reference |
| Mice (Diet-induced obesity) | Intracerebroventricular (i.c.v.) | 15 µ g/day for 14 days | Increased energy expenditure, prevention of weight gain | [6] |
| Rat stomach fundus strips | In vitro | 3 µM | ~69% of acetylcholine-induced contraction | [3] |
| Mice (Inflammatory pain - formalin test) | Peripheral injection | 4 and 8 mM | Increased pain-related licking response | [11] |
| Mice (Inflammatory pain - formalin test) | Central (i.c.v.) injection | 2 mM | Analgesic effect | [11] |
| Cultured microglia | In vitro | 1, 10, and 100 nM | Induced intracellular Ca²⁺ elevations | [14] |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of TLQP-21's functions. Below are protocols for key experiments cited in the literature.
β-Arrestin Recruitment Assay
This assay is used to determine the activation of G-protein coupled receptors, such as C3aR1, by measuring the recruitment of β-arrestin to the activated receptor.
Methodology:
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Cell Culture: HTLA cells, which are engineered to express a β-galactosidase enzyme fragment-tagged β-arrestin and a GPCR fused to a complementary fragment, are cultured in appropriate media.
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Transfection: Cells are transfected with the human C3aR1 receptor.
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Assay Procedure:
-
Transfected cells are plated in 96-well plates.
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Cells are stimulated with varying concentrations of TLQP-21 (human or mouse) or the endogenous ligand C3a for a specified time (e.g., 90 minutes).
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The β-galactosidase substrate is added, and the chemiluminescent signal is measured using a luminometer.
-
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Data Analysis: The dose-response curves are generated, and EC50 values are calculated to determine the potency of the ligands.[3]
References
- 1. VGF as a biomarker and therapeutic target in neurodegenerative and psychiatric diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Could VGF and/or its derived peptide act as biomarkers for the diagnosis of neurodegenerative diseases: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The TLQP-21 Peptide Activates the G-protein-coupled receptor C3aR1 via a Folding-upon-Binding Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TLQP-21 is a low potency partial C3aR activator on human primary macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. TLQP-21, a VGF-derived peptide, increases energy expenditure and prevents the early phase of diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The neuropeptide TLQP-21 opposes obesity via C3aR1-mediated enhancement of adrenergic-induced lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The neuropeptide TLQP-21 opposes obesity via C3aR1-mediated enhancement of adrenergic-induced lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The molecular identity of the TLQP-21 peptide receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. experts.umn.edu [experts.umn.edu]
- 12. The VGF-derived peptide TLQP-21: a new modulatory peptide for inflammatory pain [art.torvergata.it]
- 13. The VGF-derived peptide TLQP-21 contributes to inflammatory and nerve injury-induced hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The VGF-derived Peptide TLQP21 Impairs Purinergic Control of Chemotaxis and Phagocytosis in Mouse Microglia | Journal of Neuroscience [jneurosci.org]
- 15. VGF and Its Derived Peptides in Amyotrophic Lateral Sclerosis [mdpi.com]
- 16. Frontiers | Neuroendocrine Role for VGF [frontiersin.org]
- 17. TLQP 21 | Additional Trk Receptor Peptides: R&D Systems [rndsystems.com]
- 18. The TLQP-21 peptide activates the G-protein-coupled receptor C3aR1 via a folding-upon-binding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. TLQP-21, A VGF-Derived Peptide Endowed of Endocrine and Extraendocrine Properties: Focus on In Vitro Calcium Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | TLQP-21 is a low potency partial C3aR activator on human primary macrophages [frontiersin.org]
- 21. TLQP-21, A VGF-Derived Peptide Endowed of Endocrine and Extraendocrine Properties: Focus on In Vitro Calcium Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pharmacological and Biochemical Characterization of TLQP-21 Activation of a Binding Site on CHO Cells - PMC [pmc.ncbi.nlm.nih.gov]
